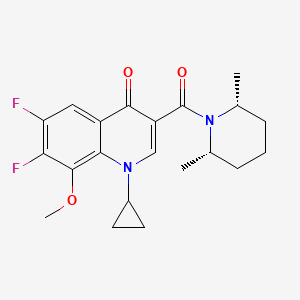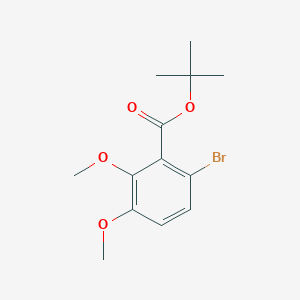
tert-Butyl 6-bromo-2,3-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Bromo-2,3-diméthoxybenzoate de tert-butyle est un composé organique de formule moléculaire C13H17BrO4. Il s'agit d'un dérivé de l'acide benzoïque, comportant un groupe ester tert-butyle, un atome de brome et deux groupes méthoxy liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 6-Bromo-2,3-diméthoxybenzoate de tert-butyle peut être synthétisé selon un processus en plusieurs étapes. Une méthode courante implique la bromation de l'acide 2,3-diméthoxybenzoïque, suivie de l'estérification avec de l'alcool tert-butylique. La bromation est généralement effectuée en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un catalyseur tel que du fer ou un initiateur radicalaire. L'étape d'estérification implique la réaction de l'acide benzoïque bromé avec de l'alcool tert-butylique en présence d'un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique.
Méthodes de production industrielle
La production industrielle du 6-Bromo-2,3-diméthoxybenzoate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Bromo-2,3-diméthoxybenzoate de tert-butyle subit diverses réactions chimiques, notamment :
Réactions de substitution : l'atome de brome peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d'oxydation : les groupes méthoxy peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques correspondants.
Réactions de réduction : le groupe ester peut être réduit en un alcool en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Réactifs et conditions courants
Substitution : nucléophiles tels que l'azoture de sodium (NaN3) ou le thiolate de potassium (KSR) dans des solvants aprotiques polaires tels que le diméthylformamide (DMF).
Oxydation : oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : agents réducteurs tels que LiAlH4 ou le borohydrure de sodium (NaBH4) dans de l'éther anhydre ou du tétrahydrofurane (THF).
Principaux produits
Substitution : formation de 6-azido-2,3-diméthoxybenzoate de tert-butyle ou de 6-thio-2,3-diméthoxybenzoate de tert-butyle.
Oxydation : formation de 6-bromo-2,3-diméthoxybenzaldéhyde de tert-butyle ou d'acide 6-bromo-2,3-diméthoxybenzoïque de tert-butyle.
Réduction : formation d'alcool 6-bromo-2,3-diméthoxybenzylique de tert-butyle.
Applications de la recherche scientifique
Le 6-Bromo-2,3-diméthoxybenzoate de tert-butyle a une large gamme d'applications dans la recherche scientifique :
Chimie : utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : utilisé dans l'étude de l'inhibition enzymatique et des interactions protéines-ligands.
Médecine : étudié pour son potentiel en tant que précurseur dans le développement de nouveaux médicaments et agents thérapeutiques.
Industrie : utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 6-Bromo-2,3-diméthoxybenzoate de tert-butyle dépend de son application spécifique. Dans les études d'inhibition enzymatique, il peut agir en se liant au site actif de l'enzyme, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. L'atome de brome et les groupes méthoxy jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
tert-Butyl 6-bromo-2,3-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-bromo-2,3-dimethoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methoxy groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Bromo-2,3-diméthoxybenzamide de tert-butyle
- Alcool 6-bromo-2,3-diméthoxybenzylique de tert-butyle
- 6-Bromo-2,3-diméthoxybenzaldéhyde de tert-butyle
Unicité
Le 6-Bromo-2,3-diméthoxybenzoate de tert-butyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité et des propriétés distinctes. La présence à la fois de brome et de groupes méthoxy permet des modifications chimiques polyvalentes, ce qui en fait un intermédiaire précieux dans la synthèse organique.
Propriétés
Numéro CAS |
921928-73-6 |
|---|---|
Formule moléculaire |
C13H17BrO4 |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)10-8(14)6-7-9(16-4)11(10)17-5/h6-7H,1-5H3 |
Clé InChI |
ZIBODRXBLUDSSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
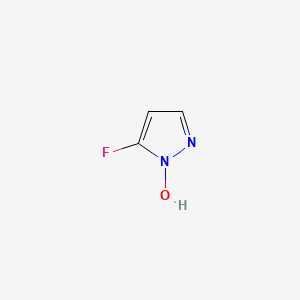
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)
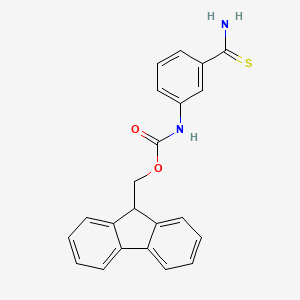
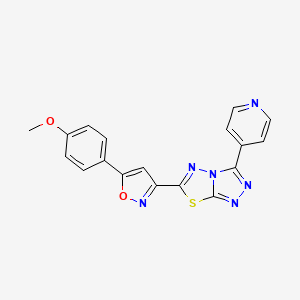
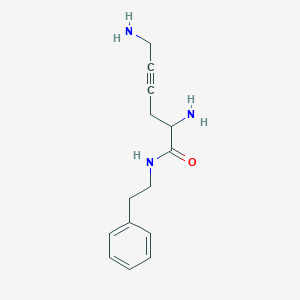


![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
